

# Agerafenib RAF kinase family inhibition

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## Compound Focus: Agerafenib

CAS No.: 1188910-76-0

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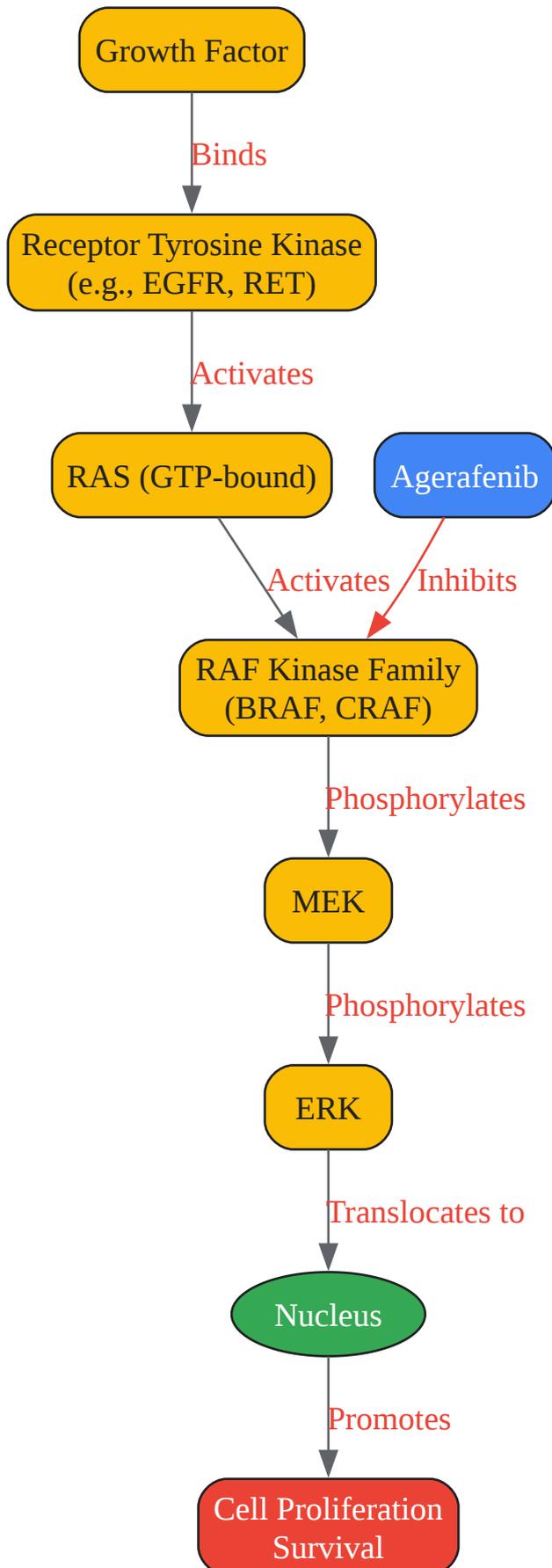
## Agerafenib Kinase Inhibition Profile

Target	Kd / IC50 (nM)	Experimental Context	Citation
BRAF(V600E)	14 nM (Kd)	Binding assay in HEK293 cells	[1] [2]
BRAF(WT)	36 nM (Kd)	Binding assay in HEK293 cells	[1] [3]
CRAF	39 nM (Kd)	Binding assay in HEK293 cells	[1] [3]
RET	2 nM (Kd)	Binding assay in HEK293 cells	[1] [4]
c-Kit	2 nM (Kd)	Binding assay in HEK293 cells	[1] [4]
PDGFR $\beta$	2 nM (Kd)	Binding assay in HEK293 cells	[1] [4]
Abl1	3 nM (Kd)	Binding assay in HEK293 cells	[1]
VEGFR2	8 nM (Kd)	Binding assay in HEK293 cells	[1] [4]
Cellular pMEK (A375)	82 nM (IC50)	Inhibition in human melanoma cells	[1]
Cell Proliferation (A375)	78 nM (IC50)	Cytotoxicity in BRAF V600E mutant cells	[1] [2]

## Mechanism of Action & Signaling Pathway

**Agerafenib** acts as a pan-RAF inhibitor, binding to and inhibiting key members of the RAF kinase family (ARAF, BRAF, and CRAF) [5]. By blocking RAF kinases, it prevents the downstream phosphorylation and activation of MEK and ERK in the MAPK pathway, a critical signaling cascade that regulates cell growth, differentiation, and survival [6] [7].

Dysregulation of this pathway, often through RAF mutations, is a key driver in many cancers [8] [9]. The following diagram illustrates this core mechanism:



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**Agerafenib** inhibits *RAF* kinases, blocking the *MAPK* signaling pathway and its pro-tumor effects.

## Key Experimental Protocols

The data supporting **Agerafenib**'s profile come from standard preclinical assays. Here are the methodologies for key experiments cited in the search results.

### In Vitro Kinase Binding Assay

- **Purpose:** To determine the binding affinity (Kd) of **Agerafenib** to various kinase targets [1] [4].
- **Methodology:**
  - **Kinase Production:** Kinases are produced displayed on T7 phage or expressed in HEK-293 cells and tagged with DNA.
  - **Binding Reaction:** The kinase is incubated with **Agerafenib** for one hour at room temperature.
  - **Detection:** The fraction of kinase not bound to the compound is captured by an immobilized affinity ligand and quantified via quantitative PCR (qPCR).
  - **Data Analysis:** Kd values are determined using eleven serial 3-fold dilutions of the compound, with results presented as mean values from duplicate experiments [1] [4].

### In Vitro Cell Proliferation/Cytotoxicity Assay

- **Purpose:** To measure the inhibitory effect of **Agerafenib** on cancer cell viability (IC50) [1] [2].
- **Methodology (using A375 melanoma cells as an example):**
  - **Cell Seeding:** Cells are seeded at 10,000 cells per well in DMEM with 10% fetal calf serum and allowed to attach.
  - **Serum Starvation:** Cells are washed and switched to DMEM with 0.5% serum overnight.
  - **Compound Treatment:** **Agerafenib** is added at various concentrations (with a final DMSO concentration of 0.5%) and incubated for 72 hours.
  - **Viability Measurement:** A CellTiter Blue reagent is added, and incubation continues for 3 hours. The fluorescence signal (excitation 560 nm, emission 590 nm) from viable cells is measured.
  - **Data Analysis:** IC50 values are derived using a 9-point curve [1] [2].

## In Vivo Efficacy Study

- **Purpose:** To evaluate the anti-tumor activity of **Agerafenib** in a mouse xenograft model [1] [3].
- **Methodology:**
  - **Model Generation:** Athymic nude mice are inoculated subcutaneously with human cancer cells (e.g., Colo-205 colorectal carcinoma cells).
  - **Randomization & Dosing:** Once tumors reach 150-200 mm<sup>3</sup>, mice are randomized into groups and dosed orally for 14 days with either vehicle or **Agerafenib** (e.g., at 10, 30, or 100 mg/kg twice daily).
  - **Endpoint Measurement:** Tumor volumes are measured regularly with calipers, and tumor growth inhibition or regression is calculated [1] [3].

## Preclinical & Potential Clinical Relevance

Preclinical data highlight **Agerafenib**'s promise, particularly in targeting MAPK pathway dysregulation.

- **Neuroblastoma:** In mouse models of neuroblastoma, **Agerafenib** potently suppressed tumor growth and prolonged survival by inhibiting the ERK MAPK signaling pathway [6] [5]. It also showed a **synergistic pro-apoptotic effect** when combined with the chemotherapeutic agent doxorubicin [6] [5].
- **BRAF-Mutant Cancers:** **Agerafenib** exhibited high potency and selective cytotoxicity against tumor cell lines expressing the mutant **BRAF(V600E)** compared to those with wild-type BRAF [1] [2] [3].
- **Favorable Drug Properties:** **Agerafenib** demonstrated an excellent pharmacokinetic profile in preclinical species, with low clearance and high oral bioavailability, supporting its potential for clinical translation [2] [3].

The search results indicate **Agerafenib** had reached Phase 1/2 clinical trials [1], but no recent results or status updates were available in the provided sources. Further clinical development information would require searching dedicated clinical trial registries.

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**Address:** Ontario, CA 91761, United States

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